molecular formula C12H15NO4 B12612132 Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate CAS No. 918402-93-4

Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate

Cat. No.: B12612132
CAS No.: 918402-93-4
M. Wt: 237.25 g/mol
InChI Key: ABMOJCLKJILZJL-UHFFFAOYSA-N
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Description

Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate is a benzoate ester derivative featuring a dimethylcarbamoyloxy substituent at the meta position of the aromatic ring. This compound is characterized by its ethyl ester group at the carbonyl terminus and a dimethylcarbamate moiety linked via an oxygen atom to the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamate and ester functionalities are pivotal for biological activity .

Properties

CAS No.

918402-93-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-(dimethylcarbamoyloxy)benzoate

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-5-7-10(8-9)17-12(15)13(2)3/h5-8H,4H2,1-3H3

InChI Key

ABMOJCLKJILZJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-[(dimethylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The dimethylcarbamoyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate with key analogs, focusing on structural variations, reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Ester Group Additional Functional Groups Key Applications References
This compound 3 Ethyl Dimethylcarbamoyloxy Intermediate for AChE inhibitors; catalyst-dependent C–H arylation
Methyl 3-((dimethylcarbamoyl)oxy)benzoate 3 Methyl Dimethylcarbamoyloxy Substrate in nickel-catalyzed reactions; lower ester stability
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate 4 (benzoate); 7 (chromen) Ethyl Trifluoromethyl, chromen ring Enhanced lipophilicity; potential fluorinated drug candidate
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 2 (benzoate); 3 (phenyl) Methyl Methylcarbamoyl Dual-binding site inhibitors; improved solubility in polar solvents
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate 3 and 4 Methyl Amino, dimethylcarbamoylethyl Targeted prodrugs; pH-sensitive release

Key Observations

Ester Group Influence :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Methyl 3-((dimethylcarbamoyl)oxy)benzoate), making them more suitable for sustained-release formulations .
  • Reactivity : Methyl esters are more reactive in nucleophilic acyl substitutions due to their smaller steric profile, as seen in their use in nickel-catalyzed C–H arylation reactions .

Substituent Position and Bioactivity :

  • Meta-substituted derivatives (e.g., this compound) are preferred in AChE inhibitor design for optimal binding to the peripheral anionic site .
  • Para-substituted analogs (e.g., Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate) with chromen rings show enhanced π-π stacking interactions, improving affinity for hydrophobic enzyme pockets .

Functional Group Modifications: The trifluoromethyl group in Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate increases metabolic stability and electronegativity, critical for CNS-targeted drugs . Amino-substituted derivatives (e.g., Methyl 3-amino-4-...benzoate) enable pH-responsive drug delivery, leveraging protonation in acidic environments .

Solubility and Stability

  • Ethyl esters generally exhibit lower water solubility than methyl analogs but superior stability in biological matrices. For instance, this compound shows <5% hydrolysis in plasma over 24 hours, whereas methyl esters degrade by ~20% under similar conditions .
  • Chromen-containing derivatives (e.g., Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-...}oxy)benzoate) demonstrate logP values >3.5, ideal for blood-brain barrier penetration .

Biological Activity

Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate, a compound with potential therapeutic applications, has been studied for its biological activities, particularly in the context of antimicrobial and antitumor effects. This article synthesizes current research findings, presents data tables, and discusses case studies related to the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4

This compound features an ethyl ester group and a dimethylcarbamoyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Table 2: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa25

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and ultimately triggers apoptosis in malignant cells .

Case Studies

Case Study: Efficacy Against Multidrug-Resistant Bacteria

A clinical study investigated the effectiveness of this compound against multidrug-resistant strains of E. coli. The results indicated that the compound significantly reduced bacterial counts in vitro and showed promise for further development as a therapeutic agent against resistant infections .

Case Study: Synergistic Effects with Other Anticancer Agents

Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics. The results showed enhanced anticancer activity when used alongside doxorubicin in MCF-7 cells, suggesting potential for combination therapy in clinical settings .

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